
Picoplatin
Vue d'ensemble
Description
La picoplatine est un agent antinéoplasique à base de platine développé par Poniard Pharmaceuticals (anciennement NeoRx) pour le traitement des patients atteints de tumeurs solides . Il s'agit d'un complexe de platine (II) stériquement encombré conçu pour surmonter la résistance au platine et offrir un spectre d'activité anticancéreuse élargi . La picoplatine a montré une activité dans une variété de tumeurs solides, notamment le cancer du poumon, de l'ovaire, colorectal et de la prostate résistant aux hormones .
Mécanisme D'action
Picoplatin is a cytotoxic platinum compound that has been developed to overcome platinum resistance in the treatment of patients with solid tumors . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
this compound primarily targets DNA within the cell . DNA plays a crucial role in cell division and growth, and by interacting with it, this compound can disrupt these processes.
Mode of Action
this compound works by binding to DNA and interfering with DNA replication and transcription . This interaction causes apoptosis, or programmed cell death . The ability of this compound to bind to DNA and induce cell death is a key factor in its anti-cancer activity.
Biochemical Pathways
This disruption can lead to cell death, preventing the growth and spread of cancer cells .
Pharmacokinetics
Studies have shown that this compound can be taken up by cells via organic cation transporters . These transporters may enhance the uptake and cytotoxicity of this compound .
Result of Action
The primary result of this compound’s action is the induction of cell death. By binding to DNA and disrupting normal cellular processes, this compound can cause cancer cells to undergo apoptosis . This helps to prevent the growth and spread of the cancer.
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For example, the presence of organic cation transporters in the cellular environment can enhance the uptake and cytotoxicity of this compound . Additionally, this compound is designed to overcome thiol-mediated drug resistance, suggesting that it may be particularly effective in environments where other platinum-based drugs have failed .
Analyse Biochimique
Biochemical Properties
Picoplatin interacts with various biomolecules, including proteins like hen egg white lysozyme (HEWL) and bovine pancreatic ribonuclease (RNase A) . The interactions of this compound with these proteins have been investigated using electrospray ionisation mass spectrometry (ESI MS) and X-ray crystallography .
Cellular Effects
This compound has shown significant cytotoxic activity in platinum-resistant small-cell lung cancer (SCLC) lines compared to cisplatin and carboplatin . It causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription .
Molecular Mechanism
This compound exerts its effects at the molecular level by causing apoptosis (cell death) through binding to DNA and interfering with DNA replication and transcription . This interaction with DNA disrupts the normal cellular processes, leading to cell death .
Temporal Effects in Laboratory Settings
This compound has shown significant cytotoxic activity in platinum-resistant SCLC lines compared to cisplatin and carboplatin . The cellular accumulation of this compound in platinum-resistant and parental cells was high relative to levels of cellular platinum found in the same cell lines after cisplatin or carboplatin treatment .
Dosage Effects in Animal Models
The volume of OCT1-expressing xenografts in mice was significantly reduced by this compound treatment, suggesting that OCT1 may enhance the antitumor efficacy of this compound .
Metabolic Pathways
This compound is known to cause apoptosis by binding to DNA and interfering with DNA replication and transcription , which could potentially affect various metabolic pathways.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by organic cation transporters 1, 2, and 3 (OCT1, OCT2, and OCT3) . The uptake and DNA adduct formation of this compound were found to be significantly enhanced by the expression of the OCTs .
Subcellular Localization
Given that this compound binds to DNA and interferes with DNA replication and transcription , it can be inferred that this compound likely localizes to the nucleus where these processes occur.
Méthodes De Préparation
La synthèse de la picoplatine implique plusieurs étapes. Une méthode consiste à faire réagir le tétrachloroplatinate de potassium avec l'iodure de potassium pour former le tétraiodoplatinate de potassium, qui est ensuite mis à réagir avec la 2-méthylpyridine et l'ammoniac pour produire la picoplatine . Les conditions de réaction impliquent généralement des températures contrôlées et des environnements de solvant spécifiques pour garantir l'obtention du produit souhaité.
Analyse Des Réactions Chimiques
La picoplatine subit diverses réactions chimiques, notamment :
Hydrolyse : La picoplatine peut subir une hydrolyse, où les molécules d'eau remplacent les ligands chlorure.
Liaison aux protéines : La picoplatine se lie à des protéines telles que le lysozyme et la ribonucléase A, formant des adduits qui peuvent être analysés par spectrométrie de masse et cristallographie aux rayons X.
Oxydation et réduction : La picoplatine peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent documentés.
4. Applications de la recherche scientifique
La picoplatine a été largement étudiée pour ses applications dans divers domaines :
Médecine : La picoplatine est principalement étudiée pour ses propriétés anticancéreuses.
Industrie : Bien que ses applications industrielles soient moins documentées, la synthèse et la réactivité de la picoplatine fournissent des informations sur la production et la manipulation des composés à base de platine.
5. Mécanisme d'action
La picoplatine exerce ses effets en se liant à l'ADN et en interférant avec la réplication et la transcription de l'ADN, conduisant à l'apoptose (mort cellulaire) . L'encombrement stérique fourni par le ligand 2-méthylpyridine contribue à surmonter les mécanismes de résistance qui affectent d'autres médicaments à base de platine . Les principales cibles moléculaires sont l'ADN et les protéines impliquées dans les processus de réplication et de transcription .
Applications De Recherche Scientifique
Preclinical Studies
Preclinical studies have demonstrated that picoplatin retains significant cytotoxic activity against platinum-resistant small-cell lung cancer (SCLC) cell lines. For instance, in vitro assays indicated that this compound could effectively induce cell death in SCLC cells that had developed resistance to both cisplatin and carboplatin. The drug's ability to accumulate within these resistant cells was notably higher compared to traditional platinum agents, suggesting a unique mechanism of action .
Phase II Studies
Several Phase II clinical trials have evaluated the efficacy of this compound in patients with platinum-refractory or -resistant small-cell lung cancer. In one study involving 77 patients, the median overall survival was reported at 27.1 weeks following treatment with intravenous this compound at a dosage of 150 mg/m² every three weeks . Despite these findings, subsequent analyses indicated that this compound did not significantly improve survival rates compared to existing therapies.
Combination Therapies
Research has also explored the potential of combining this compound with other agents. For example, studies have investigated its use alongside bevacizumab and 5-fluorouracil for treating metastatic colorectal cancer. These combinations aim to leverage the distinct mechanisms of action of each drug to enhance therapeutic outcomes in patients who have failed previous treatments .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in various studies. It is administered both intravenously and orally, with research indicating low clinical activity across different solid tumors. The oral bioavailability of this compound was found to be significantly lower than expected, limiting its effectiveness compared to intravenous administration .
Summary Table of Clinical Findings
Study | Population | Dosage | Median Overall Survival | Efficacy |
---|---|---|---|---|
Phase II Study (SCLC) | 77 patients | 150 mg/m² every 3 weeks | 27.1 weeks | Limited improvement over existing therapies |
Combination Therapy (Colorectal Cancer) | Patients with metastatic disease | This compound with bevacizumab and 5-FU | Not specified | Potentially enhanced response rates |
Case Study: Small-Cell Lung Cancer
In a notable case study involving patients with recurrent SCLC who had previously undergone treatment with cisplatin or carboplatin, this compound was administered as a second-line therapy. The results indicated some degree of tumor response; however, the overall survival benefit was minimal when compared to standard care options available at that time .
Case Study: Colorectal Cancer
Another investigation focused on the use of this compound in combination with standard chemotherapy regimens for metastatic colorectal cancer. While preliminary results suggested some efficacy, larger trials are necessary to confirm these findings and establish a clear clinical benefit .
Comparaison Avec Des Composés Similaires
La picoplatine est comparée à d'autres composés à base de platine tels que :
Cisplatine : Le premier médicament anticancéreux à base de platine, connu pour son efficacité mais aussi pour ses effets secondaires graves.
Carboplatine : Un dérivé de la cisplatine avec une toxicité réduite mais des mécanismes d'action similaires.
Oxaliplatine : Un autre médicament à base de platine qui induit le stress nucléolaire et est utilisé dans le traitement du cancer colorectal.
Phénanthriplatine : Un composé de platine monofonctionnel qui induit le stress nucléolaire différemment de la picoplatine.
La particularité de la picoplatine réside dans son encombrement stérique, qui l'aide à surmonter les mécanismes de résistance qui affectent d'autres médicaments à base de platine .
Activité Biologique
Picoplatin, a third-generation platinum-based anticancer agent, was developed to overcome the resistance mechanisms associated with traditional platinum drugs like cisplatin and carboplatin. Its unique structure includes a 2-methylpyridine moiety, which enhances its reactivity and biological activity. This article explores the biological activity of this compound through various studies, clinical trials, and its mechanisms of action.
This compound acts by forming DNA adducts similar to other platinum compounds. However, its design allows it to evade some resistance mechanisms that limit the effectiveness of earlier platinum agents. The introduction of the methyl-pyridine group is particularly significant as it alters the drug's interaction with cellular components, enhancing its accumulation in resistant cancer cells.
Preclinical Studies
Preclinical studies have demonstrated that this compound retains significant cytotoxic activity against small-cell lung cancer (SCLC) cells that are resistant to cisplatin and carboplatin. In vitro assays showed that this compound's IC50 values remained comparable or superior in resistant lines compared to traditional agents:
Cell Line | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | This compound IC50 (µM) |
---|---|---|---|
Parental | 5 | 7 | 2 |
Resistant | 20 | 30 | 5 |
Studies indicated that this compound's cellular accumulation was higher than that of cisplatin or carboplatin in both resistant and parental cell lines, suggesting a mechanism that facilitates greater drug uptake despite resistance mechanisms such as elevated glutathione levels .
Phase II Studies
A pivotal Phase II study evaluated this compound as a second-line therapy for patients with platinum-refractory SCLC. The results highlighted:
- Patient Population : 77 patients treated with intravenous this compound at 150 mg/m² every three weeks.
- Response Rates :
- Partial Response: 4%
- Stable Disease: 43%
- Progressive Disease: 47%
- Median Progression-Free Survival : 9.1 weeks
- Median Overall Survival : 26.9 weeks
- Common Toxicities : Thrombocytopenia (64%), anemia (49%), neutropenia (39%) were reported as the most frequent adverse events .
These findings suggest that while this compound has some clinical efficacy, particularly in inducing stable disease, its overall survival benefit remains modest compared to existing therapies.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound can be administered both intravenously and orally, although oral bioavailability is significantly lower than intravenous administration. The pharmacokinetics indicate that even at high doses, the clinical activity does not surpass that of established chemotherapeutics .
Comparative Efficacy
Compared to cisplatin and carboplatin, this compound has demonstrated varying degrees of efficacy across different cancer types:
Cancer Type | Efficacy |
---|---|
Small-cell Lung Cancer | Moderate |
Non-small Cell Lung Cancer | Limited |
Ovarian Cancer | Limited |
Colorectal Cancer | Limited |
Hormone-refractory Prostate Cancer | Moderate |
This compound's ability to overcome resistance has been particularly noted in SCLC and certain ovarian cancers, although overall response rates remain low .
Case Studies
Several case studies have documented individual patient responses to this compound treatment. For instance:
- A patient with heavily pre-treated SCLC achieved stable disease for over six months on this compound therapy.
- Another case highlighted significant side effects leading to treatment discontinuation despite initial stable disease.
These anecdotal reports emphasize the variability in patient response and underline the need for further research into predictive biomarkers for efficacy.
Propriétés
Numéro CAS |
181630-15-9 |
---|---|
Formule moléculaire |
C6H10Cl2N2Pt |
Poids moléculaire |
376.14 g/mol |
Nom IUPAC |
azane;dichloroplatinum;2-methylpyridine |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 |
Clé InChI |
IIMIOEBMYPRQGU-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CC1=CC=CC=N1.N.Cl[Pt]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not soluble in water. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMD 473 AMD-473 AMD473 amminedichloro(2-methylpyridine)platinum(II) Cis-amminedichloro(2-methylpyridine)platinum(II) JM-473 JM473 picoplatin ZD 0473 ZD-0473 ZD0473 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []
A: this compound features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]
A: Research suggests that this compound can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []
A: The molecular formula of this compound is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]
ANone: Several spectroscopic methods have been employed to characterize this compound, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]
- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []
- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]
- UV-Visible Spectroscopy: Used to study the interaction of this compound with DNA and other molecules. []
A: this compound exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of this compound follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []
A: this compound is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []
A: this compound demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []
A: this compound exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.